

# Synthesis and Properties of 2-Chloroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroacetophenone

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This technical guide provides a comprehensive overview of **2-chloroacetophenone**, a versatile chemical intermediate with significant applications in organic synthesis and as a key component in riot control agents. This document details its synthesis, with a focus on the widely employed Friedel-Crafts acylation, its physicochemical properties, spectroscopic data, and its mechanism of action as a lachrymator.

## Physicochemical Properties

**2-Chloroacetophenone** is a white to gray crystalline solid at room temperature, known for its sharp, irritating odor, though at low concentrations, it can have a floral-like scent.<sup>[1][2][3]</sup> It is practically insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether.<sup>[4]</sup>

Table 1: Physical and Chemical Properties of **2-Chloroacetophenone**

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>7</sub> ClO	[1][4]
Molecular Weight	154.59 g/mol	[1][2]
Appearance	Colorless to gray crystalline solid	[1][2][3]
Odor	Sharp, irritating, floral-like at low concentrations	[1][5]
Melting Point	52-56 °C	[3][4][5]
Boiling Point	244-245 °C at 760 mmHg	[3][4][5]
Density	1.324 g/cm <sup>3</sup> at 25 °C	[3][4]
Vapor Pressure	0.0054 mmHg at 20 °C	[5]
Vapor Density	5.3 (air = 1)	[5]
Water Solubility	Insoluble	[2][4][6]
Flash Point	118 °C (244 °F)	[4]
CAS Number	532-27-4	[4][5]

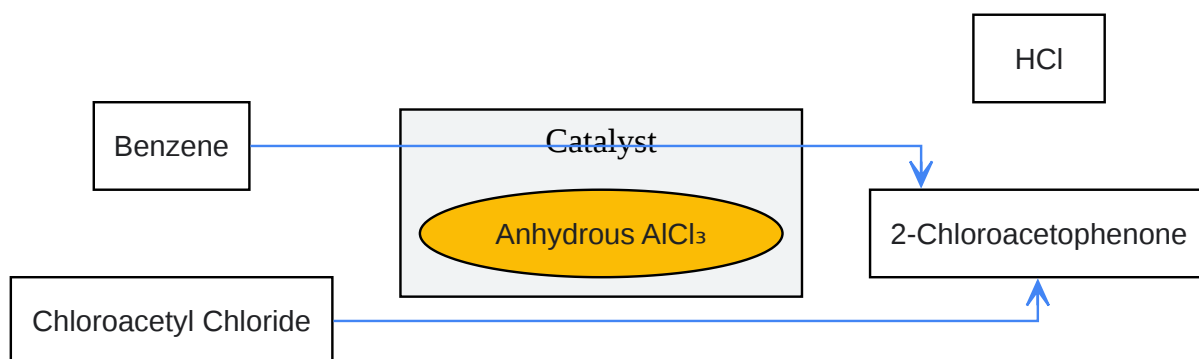
## Synthesis of 2-Chloroacetophenone

The most common and industrially significant method for the synthesis of **2-chloroacetophenone** is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.[7] Other synthetic routes include the chlorination of acetophenone and the oxidation of ortho-chlorostyrene.

## Friedel-Crafts Acylation: A Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **2-chloroacetophenone** via Friedel-Crafts acylation.

Reaction Scheme:



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Caption: Friedel-Crafts acylation of benzene.

Materials and Reagents:

- Benzene
- Chloroacetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (solvent)
- Ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol or petroleum ether/ethyl acetate for recrystallization

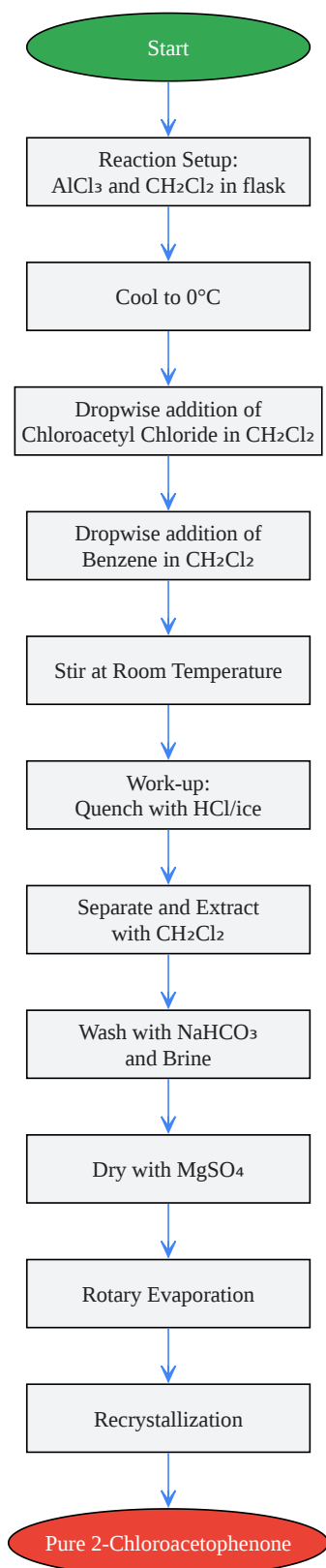
Experimental Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved

HCl gas), add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.

- Cooling: Cool the mixture to 0 °C in an ice/water bath.
- Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane to the dropping funnel and add it dropwise to the stirred  $\text{AlCl}_3$  suspension over 10 minutes.
- Addition of Benzene: After the addition of chloroacetyl chloride is complete, add a solution of benzene (0.050 mol) in 10 mL of dichloromethane dropwise, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, while stirring.
  - Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.
  - Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter off the drying agent and remove the dichloromethane by rotary evaporation to obtain the crude product.
  - The crude **2-chloroacetophenone** can be purified by recrystallization from ethanol or a mixture of petroleum ether and ethyl acetate to yield white crystals.[8][9]

## Experimental Workflow:

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Caption: Experimental workflow for synthesis.

## Spectroscopic Data

The structure of **2-chloroacetophenone** can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for **2-Chloroacetophenone**

Spectroscopy	Data	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.95 (d, 2H, Ar-H), 7.63 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 4.75 (s, 2H, -CH <sub>2</sub> Cl)	[10][11]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 191.0, 134.5, 133.8, 129.0, 128.8, 45.5	[12]
IR (Infrared)	Major peaks at ~1690 cm <sup>-1</sup> (C=O stretch), ~1595, 1450 cm <sup>-1</sup> (aromatic C=C stretch), ~750, 690 cm <sup>-1</sup> (C-H bending), ~720 cm <sup>-1</sup> (C-Cl stretch)	[5][13]
Mass Spec (MS)	m/z 154 (M <sup>+</sup> ), 156 (M <sup>+</sup> +2, due to <sup>37</sup> Cl isotope), 105 (C <sub>6</sub> H <sub>5</sub> CO <sup>+</sup> ), 77 (C <sub>6</sub> H <sub>5</sub> <sup>+</sup> )	[2][13]

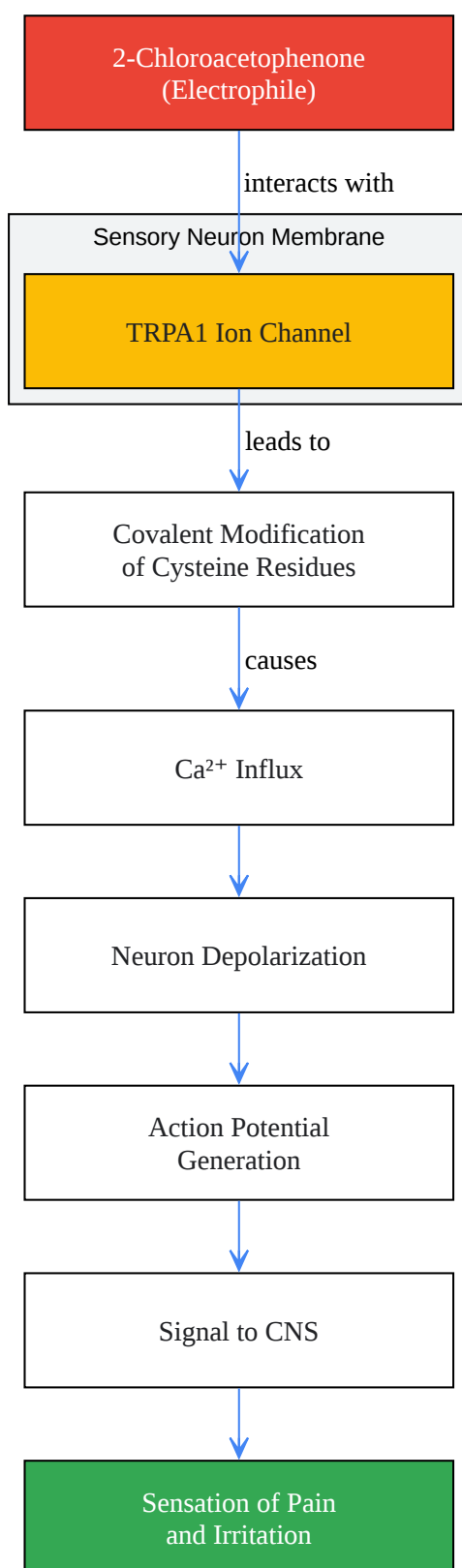
## Mechanism of Action as a Lachrymator

**2-Chloroacetophenone** is a potent lachrymator, meaning it causes irritation to the eyes, leading to tearing, pain, and blepharospasm (involuntary tight closure of the eyelids).[14][15] Its mechanism of action is primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[16][17]

TRPA1 is a non-selective cation channel expressed on sensory neurons.[17] Electrophilic compounds like **2-chloroacetophenone** can covalently modify cysteine residues on the intracellular domain of the TRPA1 channel, leading to its activation.[18] This activation results in an influx of cations (primarily Ca<sup>2+</sup>), depolarization of the neuron, and the generation of

action potentials that are transmitted to the central nervous system, perceived as pain and irritation.[19]

Signaling Pathway:



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Caption: TRPA1 activation by **2-chloroacetophenone**.



## Safety and Handling

**2-Chloroacetophenone** is a hazardous substance and must be handled with appropriate safety precautions.[4] It is a potent irritant to the eyes, skin, and respiratory tract.[1][14] Acute exposure can cause severe burns.[1]

- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- First Aid:
  - Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
  - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
  - Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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